molecular formula C10H10F3NO B8408273 Ethyl o-trifluoromethyl-benzimidate

Ethyl o-trifluoromethyl-benzimidate

Cat. No.: B8408273
M. Wt: 217.19 g/mol
InChI Key: GWZUOUIAZODBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl o-trifluoromethyl-benzimidate is a useful research compound. Its molecular formula is C10H10F3NO and its molecular weight is 217.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)benzenecarboximidate

InChI

InChI=1S/C10H10F3NO/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,14H,2H2,1H3

InChI Key

GWZUOUIAZODBHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 39.2 g of triethyloxonium tetrafluoroborate in 325 ml of methylene chloride is treated with 32.5 g of o-trifluoromethyl-benzamide. After stirring at room temperature for 48 hours the reaction mixture is poured on to a mixture of 10% sodium carbonate solution and ice and the resulting mixture is extracted three times with methylene chloride. The combined extracts are then washed twice with 10% sodium carbonate solution, dried over anhydrous sodium sulphate and evaporated under reduced pressure. The oily, brown residue is distilled in a high vacuum. There is obtained pure ethyl o-trifluoromethyl-benzimidate, b.p. 67° C./0.15 mmHg.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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